molecular formula C26H31N7O4S B609310 Mps1-IN-3

Mps1-IN-3

Cat. No.: B609310
M. Wt: 537.6 g/mol
InChI Key: OFRMASLPWOMYHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mps1-IN-3 is a potent inhibitor of the monopolar spindle kinase 1 (MPS1), also known as threonine tyrosine kinase (TTK). This kinase plays a crucial role in the spindle assembly checkpoint, ensuring proper chromosome segregation during cell division. This compound has shown significant potential in cancer research due to its ability to inhibit the proliferation of cancer cells by disrupting the mitotic checkpoint .

Biochemical Analysis

Biochemical Properties

Mps1-IN-3 interacts with the MPS1 kinase, inhibiting its activity with an IC50 value of 50 nM . This interaction disrupts the function of MPS1, leading to a variety of biochemical reactions that can influence cell behavior .

Cellular Effects

This compound has been shown to inhibit the proliferation of U251 glioblastoma cells . At a concentration of 2 μM, it can completely abrogate the checkpoint . This suggests that this compound has a significant impact on cell function, potentially influencing cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to MPS1 and inhibiting its kinase activity . This inhibition disrupts the function of MPS1, leading to errors in chromosome segregation during mitosis .

Temporal Effects in Laboratory Settings

This compound has been shown to sensitize glioblastoma cells to vincristine in orthotopic mouse models, resulting in prolonged survival without toxicity . This suggests that the effects of this compound can change over time in laboratory settings, potentially due to factors such as the compound’s stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

In animal models, this compound has been shown to sensitize glioblastoma cells to vincristine . The effects of this compound may vary with different dosages, with potential threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

As an inhibitor of MPS1, it likely interacts with enzymes and cofactors involved in the regulation of the spindle assembly checkpoint .

Transport and Distribution

Given its role as an MPS1 inhibitor, it is likely that it interacts with transporters or binding proteins that modulate its localization or accumulation .

Subcellular Localization

It is known that MPS1, the target of this compound, localizes to kinetochores and centrosomes . Therefore, it is plausible that this compound also localizes to these subcellular compartments to exert its inhibitory effects .

Preparation Methods

The synthesis of Mps1-IN-3 involves several steps, starting with the preparation of the core structure, followed by functional group modifications. The synthetic route typically includes:

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated synthesis systems to enhance yield and purity .

Chemical Reactions Analysis

Mps1-IN-3 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Mps1-IN-3 has a wide range of scientific research applications, particularly in the fields of:

    Chemistry: Used as a tool compound to study the inhibition of monopolar spindle kinase 1 and its effects on cell division.

    Biology: Employed in cell biology research to investigate the role of monopolar spindle kinase 1 in the spindle assembly checkpoint and chromosome segregation.

    Medicine: Explored as a potential therapeutic agent for cancer treatment due to its ability to inhibit the proliferation of cancer cells by disrupting the mitotic checkpoint.

    Industry: Utilized in the development of new cancer therapies and as a reference compound in drug discovery and development

Mechanism of Action

Mps1-IN-3 exerts its effects by inhibiting the activity of monopolar spindle kinase 1. This kinase is essential for the proper functioning of the spindle assembly checkpoint, which ensures accurate chromosome segregation during cell division. By inhibiting monopolar spindle kinase 1, this compound disrupts the checkpoint, leading to mitotic errors, chromosomal misalignment, and ultimately cell death. This mechanism makes this compound a promising candidate for cancer therapy .

Comparison with Similar Compounds

Mps1-IN-3 is unique among monopolar spindle kinase 1 inhibitors due to its high potency and selectivity. Similar compounds include:

Compared to these compounds, this compound has demonstrated superior efficacy in certain cancer cell lines and has been extensively studied for its potential therapeutic applications .

Properties

IUPAC Name

1-[3-methoxy-4-[[6-(2-propan-2-ylsulfonylanilino)-7H-purin-2-yl]amino]phenyl]piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N7O4S/c1-16(2)38(35,36)22-7-5-4-6-20(22)29-25-23-24(28-15-27-23)31-26(32-25)30-19-9-8-17(14-21(19)37-3)33-12-10-18(34)11-13-33/h4-9,14-16,18,34H,10-13H2,1-3H3,(H3,27,28,29,30,31,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFRMASLPWOMYHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=CC=C1NC2=NC(=NC3=C2NC=N3)NC4=C(C=C(C=C4)N5CCC(CC5)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N7O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

537.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.